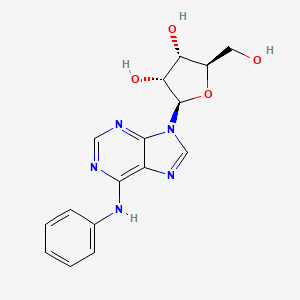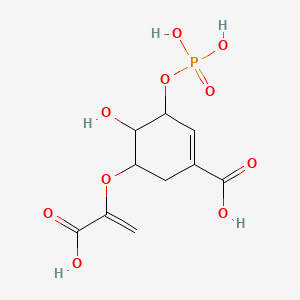
Methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanide is a hydrocarbyl anion. It is a conjugate base of a methane. It is a conjugate acid of a methanediide.
Applications De Recherche Scientifique
Methanization in Anaerobic Digestion
Methanization, a key technology in the anaerobic digestion (AD) of organic wastes, involves complex biological reactions. A study by Karouach et al. (2020) evaluated the impact of combined mechanical and ultrasonic pretreatment on methanization, specifically in the anaerobic digestion of household organic waste in Morocco. The study found that this combined pretreatment enhanced methane production and increased biodegradability, suggesting improvements in the hydrolysis and methanogenesis phases of the process (Karouach et al., 2020).
Coordination Chemistry
Bis(phosphinimino)methanides exhibit diverse coordination chemistry with elements across the periodic table. Panda and Roesky (2009) reviewed the coordination behavior of bulky monoanionic and dianionic bis(phosphinimino)methanide ligands, focusing on s- and p-block as well as transition metals. This review highlights the wide-ranging applications of these methanides in forming complexes with different metals (Panda & Roesky, 2009).
Methanide Derivatives in Metal Complexes
Liddle et al. (2010) discussed the emergence of bis(phosphorus-stabilised)methanides and methandiides as valuable ligands for metals across the periodic table. Their review covered the synthesis, bonding, and reaction chemistry of these methanides, illustrating their versatility in forming structurally diverse metal complexes (Liddle et al., 2010).
Nucleophilic Addition in Organic Chemistry
Bardají et al. (1997) explored the nucleophilic properties of a gold(I) methanide complex. They demonstrated the methanide carbon's reactivity with carbon disulfide and isothiocyanates, resulting in carbon−carbon coupling reactions. This research provides insight into the use of methanide complexes in organic synthesis (Bardají et al., 1997).
Synthesis and Characterization
Grim et al. (1982) isolated and characterized tetra-n-butylammonium tris(diphenylthiophosphinoyl)methanide, a compound useful in forming cage complexes with metal cations. This research adds to the understanding of methanide's role in the synthesis of complex inorganic structures (Grim et al., 1982).
Ionic Liquids and Plastic Crystals
Janikowski et al. (2012) reported on a new family of organic ionic materials based on the dicyano(nitroso)methanide anion. These compounds exhibit low viscosities and good conductivities, making them suitable as electrolytes in various electrochemical devices (Janikowski et al., 2012).
Coordination Modes in Rhodium Complexes
Heuclin et al. (2012) conducted a comparative study on the coordination modes of different methanide ligands with RhI. They synthesized several complexes and characterized them, revealing insights into the coordination behavior of methanides in transition metal complexes (Heuclin et al., 2012).
Propriétés
Numéro CAS |
15194-58-8 |
|---|---|
Nom du produit |
Methanide |
Formule moléculaire |
CH3- |
Poids moléculaire |
15.035 g/mol |
Nom IUPAC |
carbanide |
InChI |
InChI=1S/CH3/h1H3/q-1 |
Clé InChI |
LGRLWUINFJPLSH-UHFFFAOYSA-N |
SMILES |
[CH3-] |
SMILES canonique |
[CH3-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



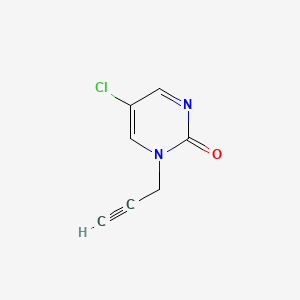
![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)
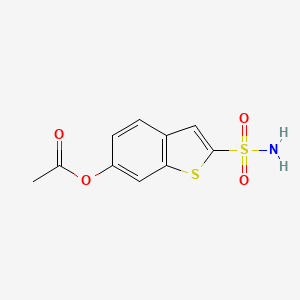
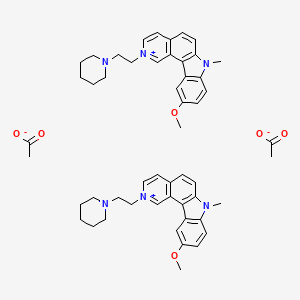
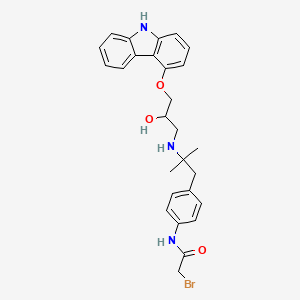
![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)






